molecular formula C8H10BrN B018768 3-Bromo-N,N-dimethylaniline CAS No. 16518-62-0

3-Bromo-N,N-dimethylaniline

Cat. No. B018768
CAS RN: 16518-62-0
M. Wt: 200.08 g/mol
InChI Key: USEXQPWLCGBYNT-UHFFFAOYSA-N
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Description

3-Bromo-N,N-dimethylaniline is a chemical compound that can be synthesized through various chemical reactions, typically involving substitution reactions starting from N,N-dimethylaniline and bromine.

Synthesis Analysis

  • Synthesis Process : 3-Bromo-N,N-dimethylaniline can be synthesized using a substitution reaction from N,N-dimethylaniline and bromine. The optimal conditions for this reaction include a specific molar ratio and controlled temperature, resulting in a yield of around 68% (Zhang Xing-chen, 2008).

Molecular Structure Analysis

  • Molecular Configuration : The compound's structure is characterized by specific NMR spectroscopic features, which are instrumental in understanding its molecular configuration and chemical behavior (Jin Zi-lin, 2009).

Chemical Reactions and Properties

  • Reaction Characteristics : 3-Bromo-N,N-dimethylaniline participates in various chemical reactions, including those with dibromoisocyanuric acid, leading to the formation of brominated products and demonstrating its reactivity and potential as an intermediate in organic synthesis (J. Rosevear & J. Wilshire, 1977).

Physical Properties Analysis

  • Spectral Characteristics : The physical properties, including spectral data, can be analyzed through various spectroscopic methods such as infrared and Raman spectroscopy, revealing details about its phase transitions and intermolecular interactions (A. Shukla et al., 1986).

Chemical Properties Analysis

  • Reactivity and Stability : The chemical properties of 3-Bromo-N,N-dimethylaniline, such as its reactivity in different conditions and stability, can be inferred from its reaction patterns and the nature of its derivatives. Studies have shown its participation in various chemical transformations, highlighting its chemical behavior (S. Arias et al., 1990).

Scientific Research Applications

  • Peptide Synthesis : It's used as a stable, high-yielding reagent for coupling N-methylated amino acids. This process results in dipeptides without significant epimerization (Coste, Dufour, Pantaloni, & Castro, 1990).

  • Structural Analysis and Quantitative Studies : The bromination of N,N-dimethylanilines with dibromoisocyanuric acid produces mixtures of brominated products useful for structure assignment and quantitative analysis (Rosevear & Wilshire, 1977).

  • Photochemical Studies : UV radiation absorbed by N,N-dimethylaniline in bromobenzene initiates a photochemical reaction, yielding identified products and suggesting a modified reaction mechanism (Grodowski & Latowski, 1974).

  • Biochemical Research : In rabbit liver microsomal fraction, cytochrome P-450 accounts for 50-60% of total N,N-dimethylaniline N-oxide formation, with mixed-function amine oxidase playing a minor role (Hlavica & Kehl, 1977).

  • Chemical Synthesis and Oxidation : Scandium ion-enhanced oxidative dimerization and N-demethylation by a non-heme iron(IV)-oxo complex accelerates the synthesis of various chemical products (Park et al., 2011).

  • Indole Derivative Synthesis : 3-Bromo-N,N-dimethylaniline is involved in synthesizing 1-methyl-1H-indole-3-carboxylate derivatives, offering efficient preparation with significant yields (Akbari & Faryabi, 2023).

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and can be harmful if swallowed, in contact with skin, or if inhaled . Personal protective equipment is recommended when handling this compound .

Relevant Papers One relevant paper discusses the synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds . While this paper does not specifically mention 3-Bromo-N,N-dimethylaniline, it may provide useful context for understanding the broader field of research involving similar compounds.

properties

IUPAC Name

3-bromo-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-10(2)8-5-3-4-7(9)6-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEXQPWLCGBYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70167856
Record name Benzenamine, 3-bromo-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-N,N-dimethylaniline

CAS RN

16518-62-0
Record name 3-Bromo-N,N-dimethylaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16518-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-bromo-N,N-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016518620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-bromo-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70167856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the procedure of Borch and Hassid, J. Org. Chem. 37:1673 (1972), sodium cyanoborohydride (4.75 g, 75.0 mmol) was added to a stirred solution of 3-bromoaniline (4.30 g, 25.0 mmol) and 37% aqueous formaldehyde (20 mL, 0.25 moles) in acetonitrile (200 mL). Glacial acetic acid (2.5 mL) was added drop-wise (10 min) to the stirred suspension, without cooling. The temperature gradually increased to 40° C. After stirring for 2 h, the mixture was treated with a second 2.5 mL portion of acetic acid. Stirring was continued for another hour. The mixture was then poured into ether (400 mL) and extracted with 1 M aqueous KOH (3×100 mL). The ether layer was washed once with saturated aqueous NaCl, dried (K2CO3) and evaporated. This left a biphasic mixture, which was separated by careful pipetting. The larger fraction was vacuum distilled to give 4.13 g (82.6% yield) of colorless oil, bp 79-80° C. at 0.4 mm Hg.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
82.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
112
Citations
H Reed, TR Paul, WJ Chain - The Journal of organic chemistry, 2018 - ACS Publications
The special reactivity of N,N-dialkylaniline N-oxides allows practical and convenient access to electron-rich aryl halides. A complementary pair of reaction protocols allow for the …
Number of citations: 15 pubs.acs.org
C Luo, Q Zhou, G Jiang, L He, B Zhang… - New Journal of …, 2011 - pubs.rsc.org
The halogenated (brominated or iodinated) squaraines have promising potential in the application of photodynamic therapy (PDT). Though aniline-based squaraines are the most …
Number of citations: 27 pubs.rsc.org
S Sasaki, A Katsuki, K Akiyama… - Journal of the American …, 1997 - ACS Publications
Echo-detected FT-EPR spectra have been observed for the quinone anion radical generated from the photoexcitation of duroquinone (DQ) in the presence of N,N-dimethylaniline (DMA…
Number of citations: 25 pubs.acs.org
DJ Del Valle - 2005 - search.proquest.com
The heavy-atom analogues of tetramethylrosamine have shown to be effective photosensitizers for Photodynamic Therapy (PDT), Photodynamic Antimicrobial Therapy (PACT), and for …
Number of citations: 2 search.proquest.com
A Del Grosso, PJ Singleton, CA Muryn… - Angewandte Chemie …, 2011 - Wiley Online Library
Borenium does it direct: A boron analogue of the Friedel–Crafts reaction uses inexpensive catecholatoborenium cations that are sufficiently electrophilic to borylate arenes by …
Number of citations: 199 onlinelibrary.wiley.com
XJ Xu, A Amuti, WJ Hu, Q Adelibieke… - The Journal of Organic …, 2022 - ACS Publications
A TEMPO-promoted method was developed for the synthesis of symmetric bis-N-Mannich bases via sequential activation of two α,α′-amino C(sp 3 )–H bonds of N,N-dimethylanilines …
Number of citations: 4 pubs.acs.org
T Pastierik, P Sebej, J Medalova… - The Journal of Organic …, 2014 - ACS Publications
The syntheses and biological applications of two novel fluorescent 9-phenylethynylpyronin analogues containing either carbon or silicon at the position 10 are reported. Both …
Number of citations: 79 pubs.acs.org
T Kanagasundaram, CS Kramer, E Boros… - Dalton transactions, 2020 - pubs.rsc.org
Fluorescent Si-rhodamines were modified to enable complexation with the Re(I)- and 99mTc(I)-tricarbonyl core. The corresponding complexes exhibit suitable properties as bimodal …
Number of citations: 10 pubs.rsc.org
S Jenni, K Renault, G Dejouy, S Debieu… - …, 2022 - Wiley Online Library
The synthesis of phenoxazine dyes was revisited in order to access these fluorescent N,O‐heterocycles under mild conditions. The combined sequential use of nitrosonium …
MR Detty, PN Prasad, DJ Donnelly… - Bioorganic & medicinal …, 2004 - Elsevier
Thio and seleno analogues of tetramethylrosamine were prepared by the directed-metalation/cyclization of the corresponding N,N-diethyl 2-(3-dimethylaminophenylchalcogeno)-4-…
Number of citations: 119 www.sciencedirect.com

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